Computed Lipophilicity: Ortho vs. Para Isomer
The target ortho-isomer exhibits a lower computed octanol-water partition coefficient (XLogP3 = 2.1) compared to its para-substituted analog (XLogP3 = 2.5), based on PubChem computed properties [1][2]. This ΔLogP of 0.4 indicates lower lipophilicity, which can translate to distinct chromatographic retention times, altered biological membrane permeability, and different solubility profiles.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 (PubChem CID 15058616) |
| Comparator Or Baseline | 1-(2-Fluoroethoxy)-4-nitrobenzene (CAS 109230-65-1): XLogP3 = 2.5 (PubChem CID 15058656) |
| Quantified Difference | ΔXLogP3 = 0.4 (lower for ortho-isomer) |
| Conditions | Computed property using XLogP3 algorithm v3.0, as reported in PubChem 2024-2025 release |
Why This Matters
A LogP difference of 0.4 impacts chromatographic method development and may influence biological partitioning in cell-based assays, guiding selection when lipophilicity is a critical parameter.
- [1] PubChem CID 15058616. 1-(2-Fluoroethoxy)-2-nitrobenzene. XLogP3: 2.1. National Center for Biotechnology Information. View Source
- [2] PubChem CID 15058656. 1-(2-Fluoroethoxy)-4-nitrobenzene. XLogP3: 2.5. National Center for Biotechnology Information. View Source
